molecular formula C17H24N2O B5463699 N-cyclohexyl-6-methyl-3,4-dihydro-1(2H)-quinolinecarboxamide

N-cyclohexyl-6-methyl-3,4-dihydro-1(2H)-quinolinecarboxamide

Katalognummer B5463699
Molekulargewicht: 272.4 g/mol
InChI-Schlüssel: UJSHJIOXUTUXNF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-cyclohexyl-6-methyl-3,4-dihydro-1(2H)-quinolinecarboxamide, also known as CXM or C16H23N2O, is a chemical compound that has been the subject of scientific research due to its potential as a therapeutic agent.

Wirkmechanismus

The mechanism of action of N-cyclohexyl-6-methyl-3,4-dihydro-1(2H)-quinolinecarboxamide is not fully understood. However, it has been proposed that N-cyclohexyl-6-methyl-3,4-dihydro-1(2H)-quinolinecarboxamide exerts its therapeutic effects through the inhibition of various enzymes and signaling pathways. For example, N-cyclohexyl-6-methyl-3,4-dihydro-1(2H)-quinolinecarboxamide has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. N-cyclohexyl-6-methyl-3,4-dihydro-1(2H)-quinolinecarboxamide has also been shown to inhibit the activity of the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects
N-cyclohexyl-6-methyl-3,4-dihydro-1(2H)-quinolinecarboxamide has been shown to have various biochemical and physiological effects. In cancer research, N-cyclohexyl-6-methyl-3,4-dihydro-1(2H)-quinolinecarboxamide has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit angiogenesis (the formation of new blood vessels that supply nutrients to tumors). In Alzheimer's disease research, N-cyclohexyl-6-methyl-3,4-dihydro-1(2H)-quinolinecarboxamide has been shown to reduce oxidative stress and inflammation in the brain. In Parkinson's disease research, N-cyclohexyl-6-methyl-3,4-dihydro-1(2H)-quinolinecarboxamide has been shown to reduce neuroinflammation and oxidative stress in the brain.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of N-cyclohexyl-6-methyl-3,4-dihydro-1(2H)-quinolinecarboxamide in lab experiments is its high purity and yield. This allows for accurate and reproducible results. However, one limitation of N-cyclohexyl-6-methyl-3,4-dihydro-1(2H)-quinolinecarboxamide is its low solubility in water, which can make it difficult to administer in vivo.

Zukünftige Richtungen

For N-cyclohexyl-6-methyl-3,4-dihydro-1(2H)-quinolinecarboxamide research include exploring its potential in other diseases and investigating its use in combination with other drugs.

Synthesemethoden

The synthesis of N-cyclohexyl-6-methyl-3,4-dihydro-1(2H)-quinolinecarboxamide involves the reaction of cyclohexylamine with 2-methylquinoline-3-carboxylic acid in the presence of acetic anhydride and triethylamine. The resulting product is then hydrolyzed to yield N-cyclohexyl-6-methyl-3,4-dihydro-1(2H)-quinolinecarboxamide. This process has been optimized to yield high purity and yield of N-cyclohexyl-6-methyl-3,4-dihydro-1(2H)-quinolinecarboxamide.

Wissenschaftliche Forschungsanwendungen

N-cyclohexyl-6-methyl-3,4-dihydro-1(2H)-quinolinecarboxamide has been studied for its potential as a therapeutic agent in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, N-cyclohexyl-6-methyl-3,4-dihydro-1(2H)-quinolinecarboxamide has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. In Alzheimer's disease research, N-cyclohexyl-6-methyl-3,4-dihydro-1(2H)-quinolinecarboxamide has been shown to improve cognitive function and reduce the accumulation of beta-amyloid plaques in the brain. In Parkinson's disease research, N-cyclohexyl-6-methyl-3,4-dihydro-1(2H)-quinolinecarboxamide has been shown to protect dopaminergic neurons and improve motor function.

Eigenschaften

IUPAC Name

N-cyclohexyl-6-methyl-3,4-dihydro-2H-quinoline-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O/c1-13-9-10-16-14(12-13)6-5-11-19(16)17(20)18-15-7-3-2-4-8-15/h9-10,12,15H,2-8,11H2,1H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJSHJIOXUTUXNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(CCC2)C(=O)NC3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.